(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a carbothioamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In the field of medicine, this compound could be explored for its therapeutic potential. Researchers may study its effects on various biological pathways and its potential as a lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- (4Z)-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
The uniqueness of (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific functional groups and their arrangement. The presence of the chlorophenyl group, in particular, imparts distinct chemical reactivity and potential biological activities compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H12ClN5OS |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H12ClN5OS/c17-11-6-8-12(9-7-11)19-20-14-13(10-4-2-1-3-5-10)21-22(15(14)23)16(18)24/h1-9,21H,(H2,18,24) |
InChI Key |
MMWRAINMBHAHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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